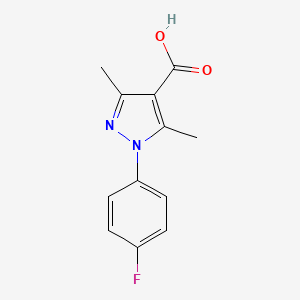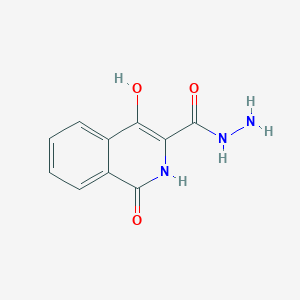![molecular formula C10H7FN2O3S B1300761 [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid CAS No. 485334-65-4](/img/structure/B1300761.png)
[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a derivative of 2-[5-(aryloxymethyl)-1, 3, 4-oxadiazol-2-ylsulfanyl] acetic acids. These compounds have been studied for their potential antimicrobial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, two common and challenging bacterial pathogens .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid were prepared in an alcoholic medium, suggesting that similar synthetic routes could be applicable for the synthesis of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid . The synthesis involves the formation of the 1,3,4-oxadiazol ring, followed by the introduction of the aryl group and the acetic acid moiety.
Molecular Structure Analysis
The molecular structure of these compounds typically features a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is connected to an aryl group, in this case, a 4-fluorophenyl group, and a thioacetic acid moiety. The molecular structure is crucial for the biological activity of the compound, as it influences the interaction with bacterial targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their electronic properties. Parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and other electronic descriptors have been calculated using density functional theory (DFT). These parameters are indicative of how the compound might interact with bacterial proteins and are used to predict the compound's bioactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as log P (partition coefficient), molecular weight, dipole moment, chemical hardness, chemical potential, and solvation energy, have been calculated and show a balanced connection with their experimental antibacterial activity. These properties are essential for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles .
The lanthanide complexes of a related ligand were characterized using various spectroscopic methods, which could be relevant for the analysis of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid. These methods include FTIR, UV-visible spectroscopy, mass spectroscopy, and NMR, which provide insights into the electronic structure and coordination environment of the metal centers in the complexes .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid derivatives have been synthesized and characterized, showing potential applications in the field of chemistry. The synthesis of such derivatives involves refluxing 1,3,4-oxadiazole-2-thiol with other compounds and characterizing the resulting compound through NMR, IR, and Mass spectral studies. The structural confirmation is often obtained through single-crystal X-ray diffraction studies (Mamatha et al., 2019).
Biological Activity
Several studies have indicated that derivatives of 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid show promising biological activity:
Antibacterial and Antifungal Properties:
- Compounds bearing the 1,3,4-oxadiazole moiety have demonstrated significant antibacterial and antifungal properties, proving effective against a range of microbial strains. These properties are often attributed to the presence of fluorine atoms and specific structural features of the derivatives (Parikh & Joshi, 2014).
Anticancer Activity:
- Derivatives containing the 5-phenyl thiophene moiety have shown anticancer properties, with some compounds exhibiting cytotoxicity against various cancer cell lines like HepG2, Caco-2, and PANC-1. The synthesis of these compounds often involves multiple steps, and their anticancer effectiveness is assessed through in vitro cell line studies (Adimule et al., 2014).
Anti-tuberculosis Activity:
- Specific synthesized derivatives have shown remarkable anti-tuberculosis (TB) activity, indicating their potential use in TB treatment. The compound's effectiveness is usually measured against TB strains and compared to standard treatments (Mamatha et al., 2019).
Zukünftige Richtungen
The future directions for research on “[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid” could include further investigation into its biological activities, such as its antimicrobial potential . Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in various fields.
Eigenschaften
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAWEVGYSBOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)


![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)
![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)




![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)
